Temiverine hydrochloride
Overview
Description
Temiverine hydrochloride is a synthesized compound known for its anticholinergic propertiesThe compound is characterized by its chemical formula C24H36ClNO3 and a molecular weight of 422.00 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The synthesis typically involves the following steps:
Formation of the Alkyne Group:
Cycloaddition Reaction: The alkyne group then undergoes a cycloaddition reaction with azide-containing molecules in the presence of a copper catalyst.
Industrial Production Methods: The industrial production of temiverine hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Temiverine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Temiverine hydrochloride has a wide range of scientific research applications, including:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
Temiverine hydrochloride exerts its effects by acting as an antagonist to muscarinic acetylcholine receptors, specifically the M3 receptor . This interaction inhibits the action of acetylcholine, a neurotransmitter, leading to a reduction in muscle contractions and other physiological responses. The compound also blocks voltage-gated calcium channels, further contributing to its anticholinergic effects .
Comparison with Similar Compounds
Temiverine hydrochloride is unique in its dual action as both a muscarinic acetylcholine receptor antagonist and a voltage-gated calcium channel blocker. Similar compounds include:
Atropine: Another muscarinic acetylcholine receptor antagonist, but with a different chemical structure and broader range of effects.
Oxybutynin: Used to treat overactive bladder, it also acts on muscarinic receptors but has different pharmacokinetic properties.
RCC-36: A metabolite of temiverine with similar anticholinergic properties.
These compounds share some pharmacological properties with this compound but differ in their specific mechanisms of action and therapeutic applications.
Properties
IUPAC Name |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCLFZVNMLALLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926528 | |
Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129927-33-9 | |
Record name | Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129927-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Temiverine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129927339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMIVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24II7HX270 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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